molecular weight and formula C10H9F3O3 properties
molecular weight and formula C10H9F3O3 properties
An In-depth Technical Guide to 2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid (C10H9F3O3)
Introduction
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing moieties has become a cornerstone for optimizing the physicochemical and pharmacological properties of bioactive molecules.[1][2] The trifluoromethyl group (-CF3), in particular, is a privileged substituent due to its profound impact on a molecule's metabolic stability, lipophilicity, and binding affinity.[3][4] This guide provides a comprehensive technical overview of 2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid, a compound with the molecular formula C10H9F3O3.
This molecule serves as a valuable building block and synthetic intermediate in medicinal chemistry. Its structure, featuring a chiral center and the influential trifluoromethylphenyl group, makes it a pertinent subject for researchers, scientists, and professionals engaged in the synthesis of novel therapeutic agents. This document will delve into its core properties, synthesis methodologies, and potential applications, offering field-proven insights grounded in established scientific principles.
Physicochemical Properties and Structural Analysis
The molecular formula C10H9F3O3 corresponds to a molecular weight of approximately 234.17 g/mol . The key structural features of 2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid are an aromatic phenyl ring substituted with a trifluoromethyl group at the meta-position, and a propanoic acid backbone with a hydroxyl group at the alpha-carbon.
The presence of the trifluoromethyl group is a critical determinant of the molecule's overall properties. The -CF3 group is highly electronegative and strongly electron-withdrawing, which can influence the acidity of the carboxylic acid and the reactivity of the aromatic ring.[3] Furthermore, it significantly increases the lipophilicity of the molecule, a property often correlated with enhanced membrane permeability and improved pharmacokinetic profiles in drug candidates.[4] The strong carbon-fluorine bonds also render the trifluoromethyl group resistant to metabolic degradation, often enhancing the metabolic stability and in vivo half-life of compounds that contain it.[3]
A summary of its key quantitative data is presented below:
| Property | Value | Source |
| Molecular Formula | C10H9F3O3 | PubChem |
| Molecular Weight | 234.17 g/mol | PubChem |
| Monoisotopic Mass | 234.05038 Da | [5] |
| XlogP (predicted) | 1.9 | [5] |
| InChIKey | XFZJIHDLEUDRJM-UHFFFAOYSA-N | [5] |
| SMILES | CC(C1=CC(=CC=C1)C(F)(F)F)(C(=O)O)O | [5] |
Synthesis and Mechanistic Insights
The synthesis of trifluoromethyl-substituted phenylacetic acid derivatives is a topic of significant interest, particularly for producing intermediates for the pharmaceutical industry.[6] While specific literature for the synthesis of 2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid is not abundant, a logical and established synthetic route can be devised based on common organic chemistry principles. A plausible approach involves the use of (trifluoromethyl)benzene as a starting material.
A general strategy for synthesizing related phenylacetic acids involves the creation of a Grignard reagent from a brominated precursor, followed by a reaction to introduce the acetic acid moiety.[6] For the target molecule, a multi-step synthesis can be proposed.
Proposed Synthetic Workflow
The synthesis can be envisioned as a three-step process starting from the commercially available (Trifluoromethyl)benzene.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol: A Representative Synthesis
This protocol outlines a plausible method for synthesizing 2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid.
Step 1: Bromination of (Trifluoromethyl)benzene
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Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr), add (Trifluoromethyl)benzene (1.0 eq).
-
Catalyst Addition: Add anhydrous iron(III) bromide (FeBr3, 0.05 eq) to the flask.
-
Bromine Addition: Slowly add bromine (Br2, 1.0 eq) dropwise from the dropping funnel at room temperature. The reaction is exothermic and will generate HBr gas.
-
Causality: FeBr3 acts as a Lewis acid catalyst, polarizing the Br-Br bond and activating bromine for electrophilic aromatic substitution. The trifluoromethyl group is a meta-director, hence the bromine will predominantly add to the meta-position.
-
-
Reaction: Stir the mixture at room temperature for 2-4 hours or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by carefully pouring the mixture into a solution of sodium bisulfite to destroy excess bromine. Extract the product with a suitable organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Bromo-3-(trifluoromethyl)benzene.
Step 2: Grignard Reagent Formation
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Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.1 eq).
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Initiation: Add a small amount of a solution of 1-Bromo-3-(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) to the magnesium. A small crystal of iodine can be added to initiate the reaction if necessary.
-
Addition: Once the reaction begins (indicated by bubbling and heat generation), add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.
-
Causality: This is the standard formation of an organometallic Grignard reagent. Anhydrous conditions are critical as Grignard reagents are strong bases and will react with any protic solvents, including water.
-
-
Completion: After the addition is complete, stir the mixture for an additional hour to ensure all the magnesium has reacted, yielding a solution of [3-(Trifluoromethyl)phenyl]magnesium bromide.
Step 3: Nucleophilic Addition to Pyruvic Acid
-
Setup: In a separate flask under an inert atmosphere, cool a solution of pyruvic acid (1.0 eq) in anhydrous THF to -78 °C using a dry ice/acetone bath.
-
Addition: Slowly add the prepared Grignard reagent from Step 2 to the pyruvic acid solution via cannula or a dropping funnel.
-
Causality: The Grignard reagent is a potent nucleophile that will attack the electrophilic carbonyl carbon of the ketone in pyruvic acid. The carboxylate of pyruvic acid will be deprotonated first, and a second equivalent of the Grignard reagent will perform the addition. Low temperature is used to control the reactivity and minimize side reactions.
-
-
Quench and Acidification: After the addition is complete, allow the reaction to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride, followed by acidification with dilute HCl (e.g., 1M HCl) to a pH of 1-2.
-
Causality: The initial quench protonates the alkoxide intermediate. Subsequent acidification ensures that the carboxylic acid is fully protonated and no longer a salt, facilitating its extraction into an organic solvent.
-
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can then be purified by recrystallization or column chromatography to yield pure 2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in C10H9F3O3 are highly relevant to drug design. Phenylacetic acid derivatives are scaffolds found in various therapeutic agents, notably non-steroidal anti-inflammatory drugs (NSAIDs).[7] The trifluoromethyl group is a bioisostere for other groups like chlorine or a methyl group, but it offers distinct advantages in modulating electronic and steric properties.[4]
Role as a Synthetic Intermediate
The primary application of this compound is as a versatile intermediate for the synthesis of more complex molecules. The carboxylic acid and hydroxyl groups are functional handles that can be readily modified. For example:
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Amide Coupling: The carboxylic acid can be coupled with various amines to form a library of amide derivatives. This is a fundamental reaction in the process of lead optimization in drug discovery.[8]
-
Esterification: The carboxylic acid can be converted to esters, which can act as prodrugs or modify the solubility and pharmacokinetic properties of a lead compound.
-
Hydroxyl Group Modification: The tertiary alcohol can be a site for further functionalization, although it may be sterically hindered.
The flowchart below illustrates the central role of this compound in a typical drug discovery workflow.
Caption: Role of C10H9F3O3 in a drug discovery workflow.
Impact of the Trifluoromethyl Group in Drug Design
The incorporation of a -CF3 group is a well-established strategy to enhance the drug-like properties of a molecule.[1]
-
Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.[3] This can lead to a longer half-life and improved bioavailability.
-
Lipophilicity: The -CF3 group increases lipophilicity (logP), which can improve a compound's ability to cross cellular membranes.[4] However, this must be carefully balanced, as excessively high lipophilicity can lead to poor solubility and off-target toxicity.[9]
-
Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electron distribution of the aromatic ring, potentially leading to more favorable electrostatic or hydrogen bonding interactions with a biological target.[4]
Conclusion
2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid (C10H9F3O3) represents a strategically important building block for medicinal chemistry and drug development. Its value is derived from the combination of a modifiable carboxylic acid and hydroxyl group with a trifluoromethyl-substituted phenyl ring. This latter feature imparts desirable properties such as enhanced metabolic stability and lipophilicity, which are critical considerations in the design of effective and safe therapeutic agents. The synthetic protocols and workflows discussed herein provide a framework for the preparation and utilization of this compound, underscoring its potential to contribute to the synthesis of novel chemical entities for biological screening and optimization. As the demand for more sophisticated and effective pharmaceuticals grows, the role of fluorinated intermediates like C10H9F3O3 will undoubtedly continue to expand.
References
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MDPI. (2022, November 21). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. Retrieved from [Link]
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MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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PubMed. (2021, November 15). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Retrieved from [Link]
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PubMed. (2014, December 15). Novel tactics for designing water-soluble molecules in drug discovery. Retrieved from [Link]
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Fiveable. (2025, September 15). Trifluoromethyl Definition - Organic Chemistry Key Term. Retrieved from [Link]
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Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]
- Google Patents. (n.d.). US6870067B2 - Process for the synthesis of trifluorophenylacetic acids.
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ResearchGate. (2025, July 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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